5-Amino-2-(trifluoromethoxy)benzonitrile
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Overview
Description
5-Amino-2-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H5F3N2O and a molecular weight of 202.14 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-6(13)3-5(7)4-12/h1-3H,13H2 . This indicates that the molecule consists of a benzonitrile core with an amino group at the 5-position and a trifluoromethoxy group at the 2-position .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored in a dark place at room temperature .Scientific Research Applications
Inhibition of Cyclotrimerization Processes
- The compound plays a role in inhibiting the cyclotrimerization of benzonitrile. A study showed that the reaction of a related lithium imide with benzonitrile limits cyclotrimerization to 2,4,6-triphenyl-1,3,5-triazine, indicating a potential mechanism for the cyclotrimerization process (Davies et al., 1997).
Synthesis of Derivatives and Intermediates
- Efficient synthetic processes have been developed for the production of 4,5-diamino-2-(trifluoromethyl)benzonitrile and related compounds, starting from benzonitriles like 5-Amino-2-(trifluoromethoxy)benzonitrile. These processes are significant for large-scale production with high purity (Li et al., 2009).
Vibrational Spectra Analysis
- Density functional theory (DFT) calculations have been used to obtain the vibrational spectra of related benzonitriles, which aids in understanding their molecular structures and characteristics (Krishnakumar & Dheivamalar, 2008).
Synthesis of Pharmacologically Active Scaffolds
- Research has shown that the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines, which are pharmacologically active heterocyclic scaffolds, can be achieved through processes involving 5-amino benzonitriles (Calder et al., 2015).
Synthesis of Antimicrobial Compounds
- Novel antimicrobial compounds have been synthesized using benzonitrile derivatives, demonstrating the compound's utility in developing new antibacterial and antifungal agents (Elgemeie et al., 2017).
Synthesis of Neuroprotective Agents
- A series of derivatives structurally related to neuroprotective drugs have been synthesized using 2-amino-6-(trifluoromethoxy)benzothiazole, showcasing the potential of benzonitrile derivatives in creating treatments for brain diseases (Anzini et al., 2010).
Synthesis of Selective Androgen Receptor Modulators
- This compound derivatives have been used in the synthesis of novel selective androgen receptor modulators (SARMs), highlighting their importance in developing new therapeutics (Aikawa et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Properties
IUPAC Name |
5-amino-2-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-6(13)3-5(7)4-12/h1-3H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBLNALIXKDJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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